molecular formula C12H17FN2O6S B8623197 1H-Isoindol-3-amine, 5,6-diethoxy-4-fluoro-, sulfate (1:1) CAS No. 876384-13-3

1H-Isoindol-3-amine, 5,6-diethoxy-4-fluoro-, sulfate (1:1)

Cat. No. B8623197
CAS RN: 876384-13-3
M. Wt: 336.34 g/mol
InChI Key: LKIJMPMSFGMHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindol-3-amine, 5,6-diethoxy-4-fluoro-, sulfate (1:1) is a useful research compound. Its molecular formula is C12H17FN2O6S and its molecular weight is 336.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindol-3-amine, 5,6-diethoxy-4-fluoro-, sulfate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindol-3-amine, 5,6-diethoxy-4-fluoro-, sulfate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

876384-13-3

Molecular Formula

C12H17FN2O6S

Molecular Weight

336.34 g/mol

IUPAC Name

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid

InChI

InChI=1S/C12H15FN2O2.H2O4S/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2;1-5(2,3)4/h5H,3-4,6H2,1-2H3,(H2,14,15);(H2,1,2,3,4)

InChI Key

LKIJMPMSFGMHAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-diethoxy-3-fluorophthalonitrile (2.34 g, 10 mol) prepared in Preparation Example 1, sulfuric acid (0.56 mL, 10 mol), 20% palladium hydroxide-carbon (0.59 g, 50% hydrate) (20% palladium-carbon powder, palladium hydroxide type (hydrate), N.E. Chemical Corporation) and 1,2-dimethoxyethane (23 mL) was stirred at −23° C. under hydrogen atmosphere (atmospheric pressure) for 29 hours. After insoluble matter in the reaction mixture was filtered off, the residue was washed with methanol (23 mL), and the combined filtrate was divided into five equal portions. To one of them, triethylamine (0.14 mL, 1 mol) was added, and the mixture was stirred at 60° C. for three hours and concentrated at 40° C. under reduced pressure. Methanol (2.3 mL) and 1,2-dimethoxyethane (6.9 mL) were added to the residue, then sulfuric acid (0.11 mL, 2 mol) was added on ice, and the mixture was stirred. Precipitated crystals were filtered, washed with a 5% methanol-1,2-dimethoxyethane solution, and dried at room temperature under reduced pressure to give 0.45 g of the title compound (yield: 72%) as grayish white crystals.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
0.59 g
Type
catalyst
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
0.11 mL
Type
reactant
Reaction Step Four
Yield
72%

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